molecular formula C9H17FN2 B1476974 4-(3-(Fluoromethyl)azetidin-1-yl)piperidine CAS No. 2091197-70-3

4-(3-(Fluoromethyl)azetidin-1-yl)piperidine

Cat. No.: B1476974
CAS No.: 2091197-70-3
M. Wt: 172.24 g/mol
InChI Key: VNWJMZWEQICTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “4-(3-(Fluoromethyl)azetidin-1-yl)piperidine” are not detailed in the literature.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Researchers have designed and synthesized analogues of piperidine, piperazine, and morpholine based on 3-((hetera)cyclobutyl)azetidine. These compounds demonstrate larger size and increased conformational flexibility compared to their parent heterocycles, highlighting their utility as building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).

Synthesis and Reactivity of Azetidines

Azetidines and azetidin-2-ones are stable and versatile in reactions with electrophiles and nucleophiles, leading to the synthesis of various cyclic products such as piperidines and pyrrolidines. These reactions underscore the potential of azetidines as precursors for the synthesis of complex heterocyclic compounds (Singh et al., 2008).

Applications in Heterocyclic Chemistry

The transformation of 2-(haloalkyl)azetidines into 3,4-disubstituted pyrrolidines and piperidines showcases the utility of azetidine derivatives in the stereospecific synthesis of five- and six-membered azaheterocycles. This highlights the role of azetidine derivatives as starting materials for the synthesis of complex heterocyclic structures (Van Brabandt et al., 2006).

Isosteres in Bioactive Compound Design

The exploration of isosteres of piperazine, including azetidine-based motifs, emphasizes the significance of these structures in designing biologically active compounds. These findings indicate the potential of azetidine derivatives in medicinal chemistry and drug design (Meanwell et al., 2022).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their structure and the biological target. For instance, some piperidine derivatives have been found to inhibit the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to an elevation of 2-AG, an endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Properties

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-5-8-6-12(7-8)9-1-3-11-4-2-9/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWJMZWEQICTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Fluoromethyl)azetidin-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-(Fluoromethyl)azetidin-1-yl)piperidine
Reactant of Route 3
4-(3-(Fluoromethyl)azetidin-1-yl)piperidine
Reactant of Route 4
4-(3-(Fluoromethyl)azetidin-1-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-(Fluoromethyl)azetidin-1-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(3-(Fluoromethyl)azetidin-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.